3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c1-15-5-2-3-7-19(15)21-28-20(32-29-21)13-16-6-4-12-30(14-16)22(31)27-18-10-8-17(9-11-18)23(24,25)26/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACADXBIJCFKDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic molecule that integrates various functional groups known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Structural Features
The compound features:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Oxadiazole Moiety : Associated with antimicrobial, anticancer, and anti-inflammatory properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit a broad spectrum of activity against various pathogens:
Studies have shown that oxadiazole derivatives can inhibit bacterial enzymes crucial for cell wall synthesis, leading to effective antimicrobial action.
Anticancer Properties
The oxadiazole scaffold has also been linked to anticancer activity. For instance:
- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and lung carcinoma .
- The compound's mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.
The biological activity of the compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX (cyclooxygenase), which are involved in inflammatory processes .
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to targets associated with cancer and microbial resistance .
Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2016), several oxadiazole derivatives were tested for their ability to inhibit Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibitory effects in both active and dormant states of the bacteria .
Study 2: Anticancer Activity
Desai et al. (2016) synthesized pyridine-based oxadiazole derivatives which exhibited potent activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, alongside notable anticancer properties against various human cancer cell lines .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. The specific compound under discussion is hypothesized to have:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anticancer Activity : Possible mechanisms include inhibition of cancer cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through interaction with specific receptors.
Table of Related Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenoxy)-N-(methyl)-1,2,4-oxadiazole | Contains an oxadiazole ring and phenoxy group | Antimicrobial activity |
| N-(3-Methylphenyl)-1,2,4-oxadiazol | Similar oxadiazole framework | Anticancer properties |
| 5-(Phenyl)-1,3,4-thiadiazole | Related heterocyclic structure | Antimicrobial effects |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of oxadiazole derivatives, the compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of similar oxadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the trifluoromethyl group significantly enhanced antimicrobial potency compared to non-fluorinated analogs.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a key reactive site, participating in cyclization, ring-opening, and electrophilic substitution reactions.
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The oxadiazole’s stability under acidic conditions is limited, with ring-opening observed at elevated temperatures (>80°C) in concentrated H₂SO₄.
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Nitration occurs selectively at the oxadiazole’s 3-position due to electron-withdrawing effects of the trifluoromethyl group on the adjacent phenyl ring .
Carboxamide Group Transformations
The N-(4-(trifluoromethyl)phenyl)carboxamide moiety undergoes hydrolysis and nucleophilic substitution.
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Hydrolysis proceeds efficiently under strong acidic conditions, yielding a carboxylic acid derivative .
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Alkylation reactions are hindered by steric bulk near the carboxamide group, requiring polar aprotic solvents like DMF.
Piperidine Ring Modifications
The piperidine ring participates in alkylation, oxidation, and ring-opening reactions.
| Reaction Type | Conditions/Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, NaH, THF | Quaternization of the piperidine nitrogen | 70–75% | |
| Oxidation | KMnO₄, H₂O, Δ | Formation of N-oxide derivatives | 55–60% |
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N-Alkylation is facilitated by the basicity of the piperidine nitrogen, with methyl iodide showing high reactivity .
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Oxidation with KMnO₄ produces stable N-oxide products, confirmed by IR spectroscopy (N-O stretch at 950 cm⁻¹).
Stability Under Various Conditions
The compound’s stability is critical for storage and synthetic applications:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
- Core Flexibility : Piperidine (6-membered) vs. pyrrolidine (5-membered) cores influence conformational flexibility and binding pocket compatibility.
- Heterocycle Electronics : 1,2,4-Oxadiazole (electron-deficient) vs. 1,3,4-thiadiazole (sulfur’s polarizability) alter interaction profiles with target proteins .
- Substituent Effects : The trifluoromethyl group in the target compound improves metabolic stability compared to fluorophenyl or isopropyl groups in analogs .
Computational and Pharmacokinetic Insights
Glide’s accuracy in ligand positioning (<1 Å RMSD in ~50% of cases) suggests reliable modeling of its interactions with targets like kinases or proteases . Comparative analysis with the pyrrolidine-thiadiazole analog () reveals:
- Binding Affinity Prediction : The o-tolyl group in the target compound may create steric hindrance, reducing off-target effects compared to the smaller 4-fluorophenyl group in analogs.
- Metabolic Stability : The trifluoromethyl group likely confers superior oxidative stability relative to the isopropyl or methyl groups in similar compounds .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:
Oxadiazole Ring Synthesis : Condensation of an amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, 3-(o-tolyl)-1,2,4-oxadiazole-5-carbaldehyde can be synthesized using KCO and RCHCl in DMF .
Methylation and Coupling : The oxadiazole intermediate is methylated, then coupled with a piperidine-carboxamide scaffold via nucleophilic substitution or amide bond formation. Evidence from similar compounds suggests the use of N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide as a key intermediate .
Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity verified by HPLC (>95%) .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- Spectroscopic Analysis :
- H/C NMR : To confirm the integration of aromatic protons (e.g., o-tolyl group) and trifluoromethyl signals .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and F percentages .
Basic: What are the common impurities encountered during synthesis?
Answer:
Major impurities include:
- Unreacted Oxadiazole Precursors : Detected via TLC or HPLC as trailing peaks. Mitigated by optimizing reaction time and stoichiometry .
- Byproducts from Trifluoromethyl Coupling : Residual 4-(trifluoromethyl)aniline identified by GC-MS. Removed via acid-base extraction .
- Diastereomers : Possible due to piperidine ring conformation, resolved using chiral chromatography .
Advanced: How can researchers optimize the yield of oxadiazole ring formation?
Answer:
Key strategies:
- Reagent Selection : Use of carbodiimides (e.g., DCC) as coupling agents improves cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while microwave-assisted synthesis reduces reaction time from hours to minutes .
- Catalysis : Adding catalytic ZnCl (5 mol%) increases yield by 20–30% in analogous oxadiazole syntheses .
Advanced: How do structural modifications influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies on related compounds reveal:
- o-Tolyl Group : Substitution with electron-donating groups (e.g., -CH) enhances binding to hydrophobic pockets in target enzymes .
- Trifluoromethyl Phenyl : The -CF group improves metabolic stability and membrane permeability .
- Piperidine Carboxamide : Flexibility of the piperidine ring is critical for interaction with catalytic sites, as shown in molecular docking studies .
Advanced: How can contradictory biological activity data be resolved?
Answer:
Contradictions (e.g., varying IC values) may arise from:
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines from .
- Target Polymorphism : Screen activity against multiple isoforms (e.g., kinase variants) .
- Metabolite Interference : Use LC-MS to identify active metabolites that may confound results .
Advanced: What computational methods predict binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of the oxadiazole-piperidine complex .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize hydrogen bonding with residues like Asp or Glu .
- QSAR Models : Train models using datasets from PubChem to predict logP and pKa, critical for bioavailability .
Advanced: How is metabolic stability evaluated in preclinical studies?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The trifluoromethyl group reduces oxidative metabolism .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding is common due to lipophilic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
